molecular formula C17H13N3O6 B8643423 ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate

ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate

Cat. No.: B8643423
M. Wt: 355.30 g/mol
InChI Key: ATFVSMWVPPTESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate is a useful research compound. Its molecular formula is C17H13N3O6 and its molecular weight is 355.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13N3O6

Molecular Weight

355.30 g/mol

IUPAC Name

ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate

InChI

InChI=1S/C17H13N3O6/c1-2-26-17(23)18-13-8-7-10(9-14(13)20(24)25)19-15(21)11-5-3-4-6-12(11)16(19)22/h3-9H,2H2,1H3,(H,18,23)

InChI Key

ATFVSMWVPPTESZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Phtalimido-phenyl)-carbamic acid ethyl ester (99.0 g, 0.32 mol) is suspended in glacial acetic acid (1.5 L) and heated to 90° C. Fuming nitric acid (17.2 mL, 0.41 mol) is added dropwise over 30 minutes at 90-95° C. The reaction mixture is then stirred at 100° C. for 1 hour and cooled to ambient temperature. Crystallised solids are filtered off and washed with glacial acetic acid (500 mL), water (1 L) and diethylether (1 L) on the filter, then dried in vacuo to furnish 101 g (90%) of the title compound as a yellow solid. LC/MS (m/z) 355.0 (MH+); tR=3.34 min. 1H NMR (DMSO-d6): 1.25 (t, 3H); 4.16 (q, 2H); 7.81 (m, 2H); 7.93 (ddd, 2H); 7.99 (ddd, 2H); 6.15 (dd, 1H); 9.99 (s, 1H, NH).
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Yield
90%

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